
alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
Overview
Description
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is a synthetic analog of adenosine triphosphate (ATP). It is known for its role as a non-selective P2 purinoceptor agonist, which means it can activate P2 purinoceptors, a type of receptor found in various tissues . This compound is also known to inhibit adenylate cyclase, an enzyme involved in the regulation of cellular energy levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is synthesized through a multi-step chemical processThis modification makes the compound more resistant to hydrolysis by ATPases, enzymes that break down ATP .
Industrial Production Methods
Industrial production of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis under controlled conditions. The process requires high-purity reagents and precise control of reaction parameters to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
This compound acts primarily as a P2-purinoceptor agonist , influencing various physiological processes by engaging with purinergic signaling pathways. It has been shown to inhibit adenylate cyclase with a Ki value of 0.5 mM, highlighting its role in modulating intracellular signaling cascades through purinergic receptors .
Purinergic Signaling Studies
- Mechanistic Studies : α,β-Methyleneadenosine 5'-triphosphate trisodium salt is used to elucidate the mechanisms of purinergic signaling in various tissues. For instance, it has been employed to study the expression and function of P2X receptors in vascular and neuronal tissues, providing insights into their roles in cardiovascular and neurological functions .
- Receptor Characterization : Researchers utilize this compound to characterize different purinergic receptors, including P2X1 and P2X3, due to its selective agonistic properties. It serves as a stable analog of ATP for studying receptor interactions and downstream signaling pathways .
Cardiovascular Research
- Vasodilation Mechanisms : Studies have demonstrated that α,β-Methyleneadenosine 5'-triphosphate trisodium salt can induce vasodilation through P2X receptor activation. This property is significant for understanding vascular responses and developing treatments for cardiovascular diseases .
- Platelet Function : It has been used to investigate platelet activation mechanisms via P2Y receptors, contributing to the understanding of thrombosis and hemostasis .
Neuroscience Applications
- Pain Research : The compound's ability to activate P2X receptors makes it relevant in pain research, particularly in studying mechanisms underlying neuropathic pain and migraine pathophysiology .
- Neurotransmission Studies : Its role in modulating neurotransmitter release through purinergic signaling pathways provides insights into synaptic transmission and plasticity .
Case Studies
Mechanism of Action
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt exerts its effects by activating P2 purinoceptors, specifically the P2X1 and P2X3 subtypes . This activation leads to the opening of ion channels, allowing the flow of ions such as calcium and sodium into the cell. This process triggers various cellular responses, including changes in membrane potential and activation of intracellular signaling pathways . Additionally, the compound inhibits adenylate cyclase, reducing the production of cyclic AMP, a key signaling molecule .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The natural form of the compound, which is more susceptible to hydrolysis by ATPases.
Alpha,beta-Methyleneadenosine 5’-triphosphate Lithium Salt: A similar compound with lithium instead of sodium, offering different solubility and stability properties.
Beta,gamma-Methyleneadenosine 5’-triphosphate: Another analog with a methylene group between the beta and gamma phosphate groups, used for different research applications.
Uniqueness
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is unique due to its resistance to hydrolysis and its ability to selectively activate specific P2 purinoceptors. This makes it a valuable tool for studying purinergic signaling and developing new therapeutic agents .
Biological Activity
α,β-Methyleneadenosine 5'-triphosphate trisodium salt (often abbreviated as α,β-meATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered attention for its biological activities, particularly as a P2 purinoceptor agonist. Its unique structure, characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with a methylene group, enhances its stability and potency in various biological assays. This article reviews the biological activity of α,β-meATP, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
- Chemical Name : α,β-Methyleneadenosine 5'-triphosphate trisodium salt
- Molecular Formula : C₁₁H₁₅N₅O₁₂P₃ • 3Na
- Molecular Weight : 571.2 g/mol
- CAS Number : 7292-42-4
- Purity : ≥98% .
α,β-meATP primarily acts as a P2-purinoceptor agonist , which includes activation of both P2X and P2Y receptor subtypes. It has been shown to effectively activate P2X1 and P2X3 receptors while exhibiting significantly lower potency at P2X2 and other P2Y receptors . The compound also inhibits adenylate cyclase with a Ki value of approximately 0.5 mM, indicating its potential to modulate intracellular signaling pathways through cyclic AMP (cAMP) regulation .
Receptor Activation
α,β-meATP has been extensively studied for its effects on smooth muscle contraction and neurotransmission:
- Smooth Muscle Contraction : In studies involving bladder smooth muscle (BSM), α,β-meATP induced dose-dependent contractions. The effective concentration (EC50) for these contractions was found to be around 1 µM .
- Neurotransmission : The compound has been shown to depolarize the rat cervical vagus nerve, an effect that can be attenuated by specific P2 receptor antagonists .
Case Studies
- Bladder Contraction Studies : Research demonstrated that α,β-meATP could induce significant contractions in bladder strips without urothelium. The contractions were rapid and exhibited a dose-dependent relationship with concentrations ranging from 10 to 100 µM being effective .
- Purinergic Receptor Characterization : A study characterized purinergic receptors in rat middle meningeal arteries and highlighted the role of α,β-meATP in migraine pathophysiology through its action on P2 receptors .
Pharmacological Applications
Due to its ability to mimic ATP's actions while being more stable, α,β-meATP is utilized in various research contexts:
- Investigating Purinergic Signaling : It serves as a tool to dissect purinergic signaling pathways in various tissues.
- Potential Therapeutic Roles : Although primarily used in research settings, understanding its mechanism may lead to therapeutic applications in conditions like migraine or bladder dysfunction.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of α,β-methyleneadenosine 5'-triphosphate trisodium salt in enzyme inhibition?
α,β-Methyleneadenosine 5'-triphosphate trisodium salt acts as a hydrolysis-resistant analog of ATP due to its methylene bridge between the α- and β-phosphates. This structural modification prevents enzymatic cleavage by ATPases and kinases, making it a potent competitive inhibitor of ATP-dependent enzymes like ectonucleotidases (e.g., CD73) and kinases. Its resistance to hydrolysis allows researchers to study enzyme kinetics under non-equilibrium conditions .
Methodological Tip : Use this compound at concentrations ranging from 10–100 µM in enzymatic assays to evaluate inhibition efficiency. Pair with control experiments using unmodified ATP to confirm specificity of observed effects .
Q. How is α,β-methylene ATP applied in studying ectonucleotidase activity?
In ectonucleotidase research, this compound is used to block CD73-mediated conversion of AMP to adenosine. For example, in cell-based assays, pre-incubation with 50 µM α,β-methylene ATP inhibits CD73 activity, enabling quantification of extracellular adenosine accumulation via HPLC or fluorometric methods .
Experimental Design : Combine with ARL 67156 (a soluble ecto-ATPase inhibitor) to isolate CD73-specific activity in complex biological samples like tumor microenvironments .
Q. What are the solubility and stability considerations for this compound in buffer preparation?
α,β-Methylene ATP trisodium salt is highly soluble in aqueous buffers (e.g., ≥75 mM in water). For long-term stability, prepare stock solutions in sterile, nuclease-free water, aliquot, and store at –20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Validate stability using UV spectrophotometry (λmax = 259 nm) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on α,β-methylene ATP's efficacy across different experimental models?
Discrepancies in inhibition potency may arise from tissue-specific enzyme isoforms or variable expression levels of target proteins. For example, α,β-methylene ATP shows stronger inhibition of CD73 in cancer cell lines compared to vascular tissues due to differences in enzyme conformation .
Methodological Solutions :
- Perform Western blotting or qPCR to quantify target enzyme expression.
- Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm inhibitory activity .
Q. What advanced techniques validate the competitive inhibition mechanism of α,β-methylene ATP?
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and purified enzymes.
- X-ray Crystallography : Resolve co-crystal structures of α,β-methylene ATP with enzymes (e.g., NTPDase1) to visualize steric hindrance caused by the methylene bridge .
- Molecular Dynamics Simulations : Model enzyme-substrate interactions to predict inhibition kinetics .
Q. How to optimize experimental conditions for studying ATPase inhibition in live-cell systems?
- pH and Temperature : Maintain physiological conditions (pH 7.4, 37°C) to preserve enzyme activity.
- Cofactor Requirements : Include Mg²⁺ (1–2 mM) in buffers to mimic intracellular conditions, as Mg²⁺ binding is critical for ATPase function .
- Controls : Use inactive analogs (e.g., β,γ-methylene ATP) to differentiate between α,β-specific effects .
Q. What are the limitations of α,β-methylene ATP in long-term cell culture studies?
Prolonged exposure (>24 hours) may induce compensatory upregulation of alternative ATP-hydrolyzing enzymes (e.g., alkaline phosphatases). Mitigate this by combining with broad-spectrum phosphatase inhibitors (e.g., levamisole) and monitoring adenosine levels over time .
Properties
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGKCWFSRTVER-MTQUBGKESA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5Na3O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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